molecular formula C9H12N2O5 B13921362 4-Deoxy-xylo-uridine

4-Deoxy-xylo-uridine

Cat. No.: B13921362
M. Wt: 228.20 g/mol
InChI Key: RPQZTTQVRYEKCR-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a nucleoside analog characterized by a pyrimidin-2-one base linked to a ribose-like oxolan sugar moiety. The stereochemistry (2R,3R,4R,5R) indicates a β-D-ribofuranosyl configuration, critical for its interaction with enzymatic targets such as viral polymerases or cellular kinases . This compound’s structure positions it within a broader class of nucleoside analogs, which are pivotal in antiviral and anticancer therapies due to their ability to mimic natural nucleosides and disrupt nucleic acid synthesis .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7-,8-/m1/s1

InChI Key

RPQZTTQVRYEKCR-ULAWRXDQSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Preparation of the Sugar Moiety

The sugar part, (2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane, is generally derived from D-ribose or its protected derivatives. The preparation involves:

  • Protection of hydroxyl groups to avoid side reactions.
  • Formation of a glycosyl donor, such as a sugar halide (e.g., ribofuranosyl chloride or bromide) or a sugar acetate.
  • Control of stereochemistry at the anomeric center to favor the beta-anomer, consistent with natural nucleosides.

Activation of the Pyrimidine Base

The pyrimidin-2-one (uracil) base is often activated by:

  • Silylation (using hexamethyldisilazane, HMDS) to improve nucleophilicity.
  • Formation of a silylated base that can undergo nucleophilic substitution with the sugar donor.

Glycosylation Reaction

  • The silylated pyrimidine base is reacted with the glycosyl donor under Lewis acid catalysis (e.g., trimethylsilyl triflate, TMSOTf) or other promoters.
  • This step forms the N-glycosidic bond between the sugar and base.

Deprotection

  • Removal of protecting groups under mild acidic or basic conditions to yield the free nucleoside.

Specific Literature and Patent-Reported Methods

Classical Literature Methods

  • Early syntheses of uridine analogs used ribose derivatives protected as acetates or benzyl ethers, with glycosylation catalyzed by Lewis acids.
  • Silylated uracil bases were coupled with sugar halides to afford the nucleoside with controlled stereochemistry.

Modern Improved Methods

  • Use of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose as glycosyl donor combined with silylated pyrimidine bases under TMSOTf catalysis has improved yields and stereoselectivity.
  • Enzymatic methods for nucleoside synthesis have also been reported but are less common for this compound.

Patent Insights

Although the compound is a uridine derivative, related nucleosides like Empagliflozin (a glucitol derivative) have been synthesized via multi-step processes involving:

  • Preparation of protected sugar intermediates.
  • Coupling with aromatic or heterocyclic bases.
  • Use of bases like triethylamine, cesium carbonate in solvents such as dimethylformamide (DMF).
  • Challenges include avoiding isomeric impurities and improving yield.

While these patents focus on more complex derivatives, the principles of protecting group strategy, glycosylation, and stereochemical control are directly applicable.

Summary Table of Preparation Methods

Step Description Typical Reagents/Conditions Key Considerations
Sugar protection Protect ribose hydroxyls (e.g., benzoylation) Benzoyl chloride, pyridine Prevent side reactions, maintain stereochemistry
Sugar activation Formation of glycosyl donor (e.g., acetylation, halogenation) Acetic anhydride, HBr or HCl Generate reactive anomeric center
Base activation Silylation of pyrimidine base Hexamethyldisilazane (HMDS), trimethylsilyl triflate (TMSOTf) Enhance nucleophilicity
Glycosylation Coupling of sugar donor and activated base Lewis acid catalysts (TMSOTf), solvents like acetonitrile or dichloromethane Control beta-anomer formation
Deprotection Removal of protecting groups Mild acid or base hydrolysis Yield pure nucleoside

Research Findings and Optimization

  • Stereoselectivity : The beta-anomer is favored by using neighboring group participation of protecting groups at C-2 of the sugar.
  • Yield Improvements : Use of modern catalysts and optimized solvents improves coupling efficiency.
  • Purification : Chromatographic techniques are employed to separate anomers and impurities.
  • Industrial Scale : Challenges include cost of protecting groups and reagents, and minimizing hazardous reagents.

Chemical Reactions Analysis

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride .

Scientific Research Applications

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into RNA, where it can affect RNA stability and function. The compound targets specific enzymes involved in RNA synthesis and modification, leading to alterations in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related nucleoside analogs are summarized below:

Structural Comparisons

Compound Name Sugar Configuration Base Structure Key Modifications
Target Compound 2R,3R,4R,5R (β-D-ribofuranosyl) Pyrimidin-2-one Unmodified ribose, single keto group
Uridine (Urd) 2R,3R,4S,5R Pyrimidine-2,4-dione Additional 4-keto group
Cytidine (Cyd) 2R,3R,4S,5R 4-Amino-pyrimidin-2-one Amino substitution at C4
Ribavirin 2R,3R,4S,5R 1,2,4-Triazole-3-carboxamide Triazole heterocycle
Cytarabine (ara-C) 2R,3S,4S,5R (arabinose) 4-Amino-pyrimidin-2-one Arabinose sugar (C2 hydroxyl axial)
2'-C-methylcytidine 2R,3R,4R,5R (methylated C2) 4-Amino-pyrimidin-2-one C2-methylation on sugar

Functional and Pharmacological Comparisons

Uridine (Urd): Role: Natural RNA nucleoside with two keto groups (2,4-dione).

Cytidine (Cyd): Role: Precursor for cytosine in nucleic acids. Divergence: The absence of a 4-amino group in the target compound limits hydrogen bonding with guanine, altering its incorporation into nucleic acids .

Ribavirin: Mechanism: Broad-spectrum antiviral via RNA mutagenesis and IMP dehydrogenase inhibition. Divergence: The target’s pyrimidinone base lacks the triazole moiety, suggesting a distinct mechanism, such as competitive inhibition of viral polymerases without inducing lethal mutagenesis .

Cytarabine (ara-C): Application: Antileukemic agent targeting DNA synthesis. Divergence: The target’s ribose sugar (vs. arabinose in ara-C) may alter phosphorylation efficiency and resistance profiles. Ara-C’s axial C2 hydroxyl enhances affinity for deoxycytidine kinase, whereas the target’s equatorial configuration could reduce activation .

2'-C-methylcytidine :

  • Application : Hepatitis C antiviral (e.g., NM107).
  • Divergence : The C2-methylation in 2'-C-methylcytidine confers resistance to hydrolytic degradation, a feature absent in the target compound. This may render the target more susceptible to metabolic inactivation .

Biological Activity

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a complex organic compound notable for its unique structural features, including a pyrimidine ring fused with a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is C12H15N1O6C_{12}H_{15}N_{1}O_{6} with a molecular weight of 273.25 g/mol. The stereochemistry of the tetrahydrofuran ring is critical for its biological activity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₅N₁O₆
Molecular Weight273.25 g/mol
CAS Number136997-64-3
Purity98%

Biological Activity

Antiviral Properties
Research indicates that compounds similar to 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one exhibit antiviral activity. For instance, studies have shown that pyrimidine derivatives can inhibit viral replication by targeting viral polymerases and other enzymes critical for the viral life cycle .

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interference with nucleic acid synthesis. By mimicking natural substrates, it can inhibit enzymes involved in DNA and RNA synthesis, thereby disrupting cellular processes in target organisms .

Case Studies

  • Inhibition of Bacterial Growth
    A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 25 µg/mL. This indicates strong potential for development into an antimicrobial agent for treating infections caused by resistant strains .
  • Antiviral Screening
    In a screening assay for antiviral activity, derivatives of this compound were tested against influenza virus strains. Results indicated that at concentrations of 50 µM, the compound reduced viral titers by over 70%, showcasing its potential in antiviral drug development .

Research Findings

Recent research has focused on the structural modifications of this compound to enhance its biological activity. Variations in hydroxyl group positioning and substitutions on the pyrimidine ring have been shown to significantly affect its potency against various biological targets.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antiviral>70% reduction in viral titers
AntimicrobialMIC = 25 µg/mL against S. aureus
Enzyme InhibitionDisruption of nucleic acid synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.